2-Mercapto-6-nitrobenzothiazole

Descripción general

Descripción

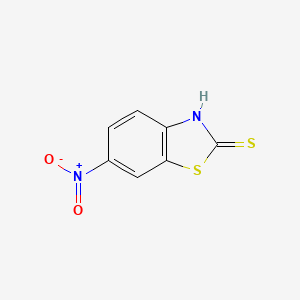

2-Mercapto-6-nitrobenzothiazole is an organosulfur compound with the molecular formula C7H4N2O2S2. It is a derivative of benzothiazole, characterized by the presence of a mercapto group (-SH) at the second position and a nitro group (-NO2) at the sixth position on the benzothiazole ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-nitrobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with nitric acid. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the selective nitration at the sixth position of the benzothiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the final product. The use of green chemistry principles, such as minimizing the use of toxic solvents and optimizing reaction conditions, is also emphasized in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

2-Mercapto-6-nitrobenzothiazole undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products

Oxidation: Disulfides.

Reduction: 2-Amino-6-mercaptobenzothiazole.

Substitution: Various substituted benzothiazole derivatives

Aplicaciones Científicas De Investigación

2-Mercapto-6-nitrobenzothiazole is a chemical compound with various applications in scientific research, including pharmaceutical development, analytical chemistry, material science, biochemistry, and electrochemistry .

Pharmaceutical Development

this compound is being explored for its potential as an antimicrobial agent, which could lead to new drug formulations to combat resistant bacterial strains . Many researchers are searching for biologically active 2,5(6)-substituted 2-aminobenzothiazoles because 2-aminobenzothiazoles demonstrate high antiviral activity . They also possess antimicrobial, antioxidant, anti-inflammatory, analgesic, antidepressant, anticonvulsant, anti-diabetic, antitumor, and antituberculosis activity .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent in analytical techniques to identify and quantify metal ions in environmental samples, which improves the accuracy of pollution assessments .

Material Science

The compound is also used in material science to improve the durability and degradation resistance of rubber and polymer products, making it beneficial for the automotive and construction industries .

Biochemistry

In biochemistry, this compound plays a role in enzyme inhibition studies, allowing researchers to understand metabolic pathways and develop targeted therapies for diseases .

Electrochemistry

This chemical can be applied in creating sensors for detecting heavy metals, providing a reliable method for monitoring environmental safety and public health .

Mecanismo De Acción

The mechanism of action of 2-Mercapto-6-nitrobenzothiazole involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Mercaptobenzothiazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Amino-6-mercaptobenzothiazole: Contains an amino group instead of a nitro group, leading to different biological activities.

5-Chloro-2-mercaptobenzothiazole: Contains a chlorine atom, which affects its reactivity and applications.

Uniqueness

2-Mercapto-6-nitrobenzothiazole is unique due to the presence of both the mercapto and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Actividad Biológica

2-Mercapto-6-nitrobenzothiazole (MNB) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both mercapto () and nitro () groups, which contribute to its unique chemical reactivity and biological activity. The molecular formula is .

Antimicrobial Activity

MNB exhibits significant antimicrobial properties against a variety of pathogens, including bacteria, fungi, and protozoa.

Key Findings:

- Bacterial Activity : MNB derivatives have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as against Mycobacterium tuberculosis .

- Fungal Activity : It has also demonstrated effectiveness against pathogenic fungi like Candida albicans .

- Protozoal Activity : The compound has been tested against protozoa, with varying degrees of effectiveness depending on the specific derivative used .

Table 1: Antimicrobial Activity of MNB Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/ml |

| Bacillus subtilis | 50 µg/ml | |

| Candida albicans | >100 µg/ml | |

| Mycobacterium tuberculosis | 10 µg/ml |

Anti-inflammatory Activity

MNB derivatives have been evaluated for their anti-inflammatory effects, particularly through the inhibition of enzymes involved in inflammatory pathways.

Research Insights:

- Compounds derived from MNB have shown inhibitory activity against 5-lipoxygenase, an enzyme crucial in the inflammatory response. Studies indicate that specific substitutions on the benzothiazole nucleus can enhance this activity .

Antitumor Activity

Recent studies have also explored the potential antitumor effects of MNB.

Notable Observations:

- MNB derivatives have been identified as potential inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific structural modifications in these derivatives significantly influence their efficacy against various cancer cell lines.

Case Studies

Several case studies highlight the practical applications of MNB in medical research:

- Antimicrobial Efficacy : A study demonstrated that MNB derivatives significantly reduced bacterial load in infected models, suggesting their potential use in treating bacterial infections resistant to conventional antibiotics.

- Inflammation Models : In animal models of inflammation, MNB showed a marked reduction in inflammatory markers, supporting its use as a therapeutic agent for inflammatory diseases.

- Cancer Research : Research on cancer cell lines treated with MNB derivatives revealed a dose-dependent decrease in viability, indicating promising antitumor properties that warrant further investigation.

Propiedades

IUPAC Name |

6-nitro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-5-6(3-4)13-7(12)8-5/h1-3H,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOZGXKWWKLJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063621 | |

| Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4845-58-3 | |

| Record name | 6-Nitro-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4845-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercapto-6-nitrobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzothiazolethione, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-6-nitrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of MNBT and how is it typically characterized?

A1: 2-Mercapto-6-nitrobenzothiazole (MNBT) is an organosulfur compound with the molecular formula C7H4N2O2S2. Characterization techniques commonly employed include:

- X-ray Crystallography: This technique provides a detailed three-dimensional structure of MNBT, especially when it forms complexes with metal ions like tin.

Q2: How does MNBT interact with metal ions and what are the structural implications?

A2: MNBT acts as a ligand, readily coordinating with various metal ions, notably tin. The sulfur and nitrogen atoms within MNBT possess lone pairs of electrons that can form coordinate bonds with metal centers.

- Structural diversity: This interaction leads to the formation of complexes with varying geometries around the tin center. For example, research demonstrates the formation of distorted trigonal bipyramidal, octahedral, and irregular octahedral geometries depending on the specific organotin compound reacted with MNBT.

- Intermolecular interactions: The complexes formed can exhibit intriguing intermolecular interactions, such as Cl···S interactions and S···S interactions. These interactions contribute to the overall stability and packing arrangements within the crystal structures.

Q3: Can MNBT be used for analytical applications?

A3: Yes, MNBT has shown potential in analytical chemistry, particularly for detecting the pesticide deltamethrin.

- Colorimetric detection: When MNBT is attached to gold nanoparticles (Au NPs), forming Au NPs–MNBT, it can selectively bind to deltamethrin. This binding event creates a core-shell structure that induces a noticeable color change in the solution and shifts the UV-Vis absorption spectra of the Au NPs. This colorimetric response allows for the visual and spectrophotometric detection of deltamethrin. This method offers promising potential for rapid, on-site detection of deltamethrin in agricultural products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.